molecular formula C6H4Cl2FNO2S B1410236 2,3-Dichloro-6-fluorobenzenesulfonamide CAS No. 1807039-69-5

2,3-Dichloro-6-fluorobenzenesulfonamide

Cat. No. B1410236
CAS RN: 1807039-69-5
M. Wt: 244.07 g/mol
InChI Key: PURKCLCGUANNEX-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-fluorobenzenesulfonamide is a chemical compound with the molecular formula C6H4Cl2FNO2S and a molecular weight of 244.07 . It is also known by its IUPAC name, 2,3-dichloro-6-fluorobenzenesulfonamide .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dichloro-6-fluorobenzenesulfonamide, such as its melting point, boiling point, and density, were not found in the search results .

Scientific Research Applications

Asymmetric Synthesis

Enantiomerically pure compounds are crucial for various applications in chemical research and pharmaceuticals. A study by Yamamoto et al. (2011) demonstrates the asymmetric synthesis of 3'-fluorothalidomide using enantiodivergent electrophilic fluorination. This process utilizes cinchona alkaloids and N-fluorobenzenesulfonimide (NFSI) as key reagents, highlighting the role of 2,3-Dichloro-6-fluorobenzenesulfonamide derivatives in facilitating precise and selective chemical reactions Yamamoto et al., 2011.

Imaging Agents

In the quest for innovative diagnostic tools, Shiue et al. (2001) synthesized fluorine-18 labeled analogs of hypoglycemic drugs as β-cell imaging agents. This study involved the creation of fluorine-18 labeled sulfonureas, demonstrating the application of fluorobenzenesulfonamide derivatives in developing imaging agents for medical research, particularly for type 2 diabetes Shiue et al., 2001.

Organic Synthesis and Catalysis

Pu et al. (2016) explored a catalyst-free aminochlorination of alkenes using N-chloro-N-fluorobenzenesulfonamide (CFBSA). This reaction showcases the utility of CFBSA in producing chloroamino adducts, which are pivotal intermediates in organic synthesis. The study underscores the importance of fluoro- and chloro-substituted benzenesulfonamides in facilitating diverse chemical transformations Pu et al., 2016.

Molecular Structure Analysis

Investigations into the crystal structures and solid-state NMR characteristics of compounds provide insight into their potential applications. Pawlak et al. (2021) conducted a structural investigation of AND-1184 and its hydrochloride form, showcasing the application of solid-state NMR and X-ray crystallography in understanding the properties of pharmaceutical compounds. This research exemplifies the broader utility of 2,3-Dichloro-6-fluorobenzenesulfonamide derivatives in the detailed analysis of molecular structures Pawlak et al., 2021.

properties

IUPAC Name

2,3-dichloro-6-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FNO2S/c7-3-1-2-4(9)6(5(3)8)13(10,11)12/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURKCLCGUANNEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)S(=O)(=O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-6-fluorobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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